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molecular formula C11H10O4 B8401005 6-Methoxymethoxy coumarin

6-Methoxymethoxy coumarin

Cat. No. B8401005
M. Wt: 206.19 g/mol
InChI Key: IUBFXPSTTULFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585985B2

Procedure details

Equip a 3-L, three-neck, round-bottom flask equipped with a large blade mechanical stirrer, a thermocouple, a Claisen adapter, an addition funnel, and a reflux condenser. Add 2,5-dimethoxycinnamic acid (102.8 g, 493 mmol, 1.0 equiv) and dichloroethane (1.5 L). Add boron tribromide (247.4 g, 987 mmol, 2.0 equiv) dropwise over 45 min while keeping the temperature below 40° C. Rapidly stir the resulting mixture and heat gradually to 83° C. over 45 min, monitoring the temperature increase and gas evolution. Stir for 6 h at reflux then for 15 h at 76° C. Cool the resulting mixture to room temperature and quenched carefully with water (450 mL). Filter the solid, wash with heptane and dry under vacuum to afford 6-hydroxy coumarin (95 g) as a light brown solid which is used without further purification. Equip a 2-L, three-neck, round-bottom flask with a magnetic stir bar and a thermocouple. Add 6-hydroxy coumarin (39.8 g, 245 mmol, 1.0 equiv), anhydrous acetonitrile (700 mL) and N,N-diisopropylethylamine (200 mL, 1.15 mol, 4.7 equiv). Add chloromethyl methyl ether (40.0 mL, 527 mmol, 2.1 equiv) dropwise over 30 min while keeping the temperature below 40° C. Stir the resulting mixture at room temperature for 3 h, then add an additional equiv of chloromethyl methyl ether. Stir at room temperature for 15 h, then quench the reaction mixture with saturated aqueous ammonium chloride (500 mL) and extracted with ethyl acetate. Combine the organic extracts and dry over anhydrous magnesium sulfate, filter and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (30-50% ethyl acetate/heptane) to afford a light yellow solid. Suspend the solid in a mixture of ethyl acetate/heptane (150 mL, 10:90), filter and dry to afford 6-methoxymethoxy coumarin 17a (25.6 g, 50%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 7.70 (d, J=7.8 Hz, 1H), 7.30-7.12 (m, 3H), 6.41 (d, J=7.8 Hz, 1H), 5.20 (s, 2H), 3.48 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 161.2, 154.0, 149.5, 143.5, 121.6, 119.6, 118.1, 117.3, 113.8, 95.3, 56.4; IR (KBr) 1714 (s), 1570 (s), 1491 (m), 1447 (m), 1266 (s), 1154 (s), 1070 (s), 1017 (s) cm−1; ESI MS m/z 207 [C11H10O4+H]+.
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethyl acetate heptane
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2.C(#N)C.C(N(CC)C(C)C)(C)C.[CH3:25][O:26][CH2:27]Cl>C(OCC)(=O)C.CCCCCCC>[CH3:25][O:26][CH2:27][O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2 |f:4.5|

Inputs

Step One
Name
Quantity
39.8 g
Type
reactant
Smiles
OC=1C=C2C=CC(OC2=CC1)=O
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
COCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCl
Step Six
Name
ethyl acetate heptane
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the resulting mixture at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is used without further purification
CUSTOM
Type
CUSTOM
Details
Equip a 2-L, three-neck, round-bottom flask with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
the temperature below 40° C
STIRRING
Type
STIRRING
Details
Stir at room temperature for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quench the reaction mixture with saturated aqueous ammonium chloride (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography on silica gel (30-50% ethyl acetate/heptane)
CUSTOM
Type
CUSTOM
Details
to afford a light yellow solid
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCOC=1C=C2C=CC(OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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